REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]2C=CC=CC=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.Cl.C([OH:24])(C)C>>[N:14]1([C:2]2[C:7]([CH:8]=[O:24])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C1=CC=CC=C1
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated in vacuo to a syrup which
|
Type
|
CUSTOM
|
Details
|
was partitioned between methylene chloride and water
|
Type
|
CUSTOM
|
Details
|
The organic phase was isolated
|
Type
|
WASH
|
Details
|
washed with water (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a syrup which
|
Type
|
CUSTOM
|
Details
|
chromatographed (10% methanol-methylene chloride)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethanol
|
Type
|
CUSTOM
|
Details
|
Crystallization of the crude hydrochloride salt
|
Type
|
CUSTOM
|
Details
|
gave 8.8 g (87%) of the appropriate IIIc intermediate
|
Name
|
|
Type
|
|
Smiles
|
N1(CCNCC1)C1=NC=CC=C1C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |